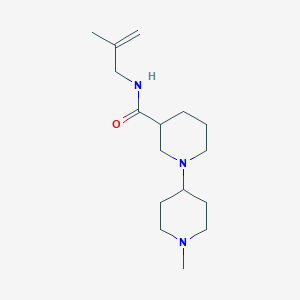![molecular formula C16H10F6N2O4 B6132617 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BTF is a white crystalline solid that has a molecular weight of 415.3 g/mol. It is soluble in organic solvents such as methanol, chloroform, and dichloromethane. In
作用机制
The mechanism of action of BTF involves the inhibition of the activity of various enzymes and modulation of the activity of various receptors. BTF binds to the active site of the enzyme or receptor and prevents its normal activity. The exact binding mode of BTF with these enzymes and receptors is still under investigation.
Biochemical and Physiological Effects
BTF has been shown to have various biochemical and physiological effects. BTF has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. BTF has also been shown to reduce the levels of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. BTF has been shown to have anti-inflammatory and antioxidant properties. BTF has also been shown to have anticonvulsant and analgesic effects.
实验室实验的优点和局限性
BTF has several advantages for lab experiments. BTF is a synthetic compound that can be easily synthesized in large quantities with high purity. BTF is soluble in organic solvents, which makes it easy to prepare solutions for experiments. BTF has been extensively studied for its potential applications in various research fields, which makes it a well-characterized compound. However, BTF has some limitations for lab experiments. BTF has poor aqueous solubility, which makes it difficult to study its effects in aqueous solutions. BTF has also been shown to have some toxicity in vitro and in vivo, which requires careful handling and dosing.
未来方向
There are several future directions for the study of BTF. One potential direction is to study the effects of BTF on other enzymes and receptors that are implicated in various physiological and pathological conditions. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BTF in vivo. This would provide valuable information on the optimal dosing and administration of BTF for various applications. Another potential direction is to study the effects of BTF in combination with other compounds for synergistic effects. Finally, further investigation is needed to fully understand the mechanism of action of BTF with various enzymes and receptors.
合成方法
The synthesis of BTF involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure BTF.
科学研究应用
BTF has been extensively studied for its potential applications in various research fields such as medicinal chemistry, biochemistry, and neuroscience. BTF has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. BTF has also been shown to modulate the activity of various receptors such as GABA-A receptors and NMDA receptors. BTF has been used as a tool compound to study the role of these enzymes and receptors in various physiological and pathological conditions.
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-3-1-12(2-4-13)24(26)27/h1-7H,8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJHYRVEMBZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6132562.png)
![N-cyclopentyl-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6132564.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)
![1-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B6132577.png)

![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)
![7-(4-fluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132597.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B6132605.png)
![1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)